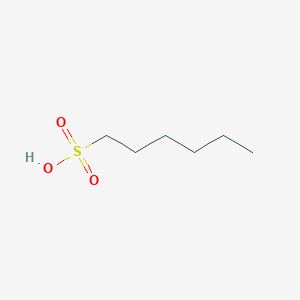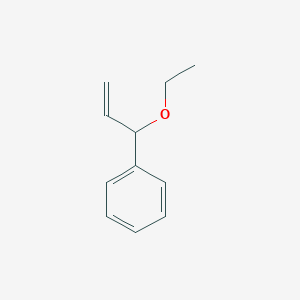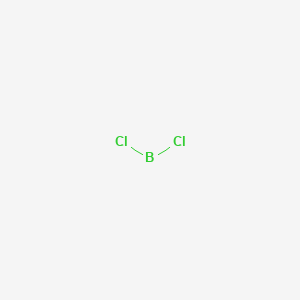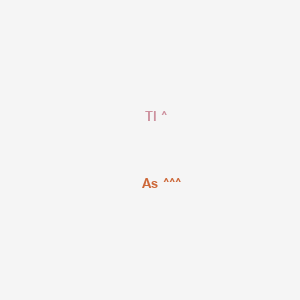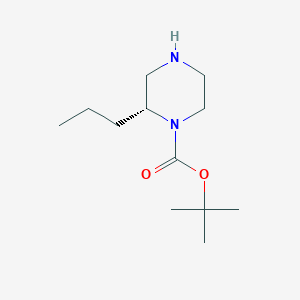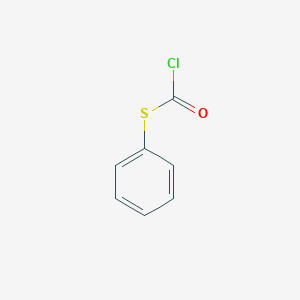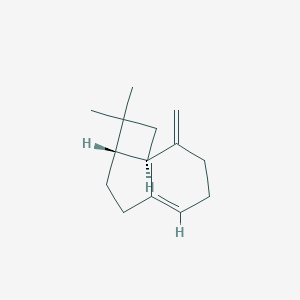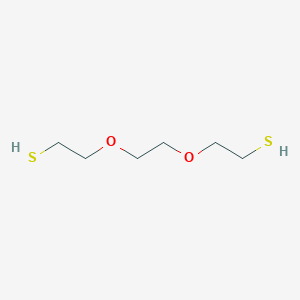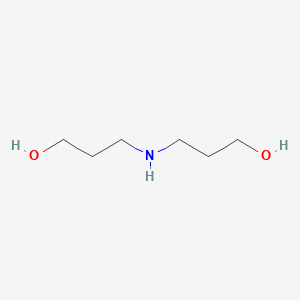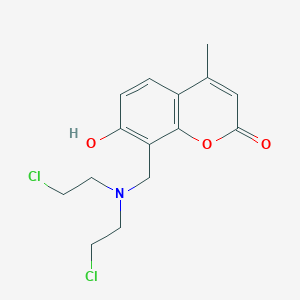
Dicurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicurin is a chemical compound that has shown great potential in scientific research as it has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Dicurin is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, Dicurin has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Dicurin has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, Dicurin has been found to have antioxidant properties, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dicurin in lab experiments is its versatility. It has been shown to have a range of effects in different cell types and organisms, making it a valuable tool for researchers. Additionally, Dicurin is relatively easy to synthesize, which makes it more accessible than other compounds with similar properties.
However, there are also some limitations to using Dicurin in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, Dicurin has been found to have some toxicity in certain cell types, which could limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on Dicurin. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research on the toxicity of Dicurin in different cell types and organisms could help to identify potential limitations and inform its use in future experiments.
Conclusion
In conclusion, Dicurin is a promising compound with a range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
Dicurin is synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dichlorophenylhydrazine in the presence of a catalyst. This reaction leads to the formation of a key intermediate, which is then converted to Dicurin through further reactions.
Wissenschaftliche Forschungsanwendungen
Dicurin has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, Dicurin has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
14415-49-7 |
|---|---|
Produktname |
Dicurin |
Molekularformel |
C15H17Cl2NO3 |
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
8-[bis(2-chloroethyl)aminomethyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C15H17Cl2NO3/c1-10-8-14(20)21-15-11(10)2-3-13(19)12(15)9-18(6-4-16)7-5-17/h2-3,8,19H,4-7,9H2,1H3 |
InChI-Schlüssel |
CNALNNVHNPSQEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
Andere CAS-Nummern |
14415-49-7 |
Synonyme |
4-methyl-7-hydroxy-8-methylenebis(beta-chloroethyl)aminocoumarin dicourol dicurin dicurin hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





